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Compound of Interest

Compound Name: Erythro-canabisine H

Cat. No.: B3037025 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application example for the structural

elucidation of a novel alkaloid, Erythro-canabisine H, using a suite of two-dimensional Nuclear

Magnetic Resonance (2D NMR) experiments.

Introduction
The structural elucidation of novel natural products is a cornerstone of drug discovery and

chemical biology. Alkaloids, a diverse group of naturally occurring compounds containing

nitrogen, are of particular interest due to their wide range of physiological activities. Erythro-
canabisine H is a recently isolated alkaloid, and its chemical structure was unknown. This

application note details the systematic approach to unambiguously determine its constitution

and relative stereochemistry using modern 2D NMR techniques, including COSY, HSQC,

HMBC, and NOESY. This workflow serves as a comprehensive guide for researchers tackling

similar challenges in natural product chemistry.

Experimental Workflow
The overall strategy for the structure elucidation of Erythro-canabisine H is depicted in the

workflow diagram below. The process begins with the isolation and purification of the

compound, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment
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provides specific information about the molecular framework, which is then pieced together to

reveal the final structure.

Caption: Experimental workflow for the structure elucidation of Erythro-canabisine H.

Methodologies and Protocols
Sample Preparation
A sample of 5 mg of purified Erythro-canabisine H was dissolved in 0.6 mL of deuterated

chloroform (CDCl₃, 99.8%) containing 0.03% tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

1D ¹H NMR: A standard pulse sequence was used with a spectral width of 12 ppm, 16 scans,

and a relaxation delay of 1.0 s.

1D ¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 220

ppm, 1024 scans, and a relaxation delay of 2.0 s.

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed.

2048 data points were acquired in the direct dimension (f2) and 256 increments in the

indirect dimension (f1). The spectral width was 10 ppm in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment

with sensitivity improvement was used to determine one-bond ¹H-¹³C correlations. The

spectral widths were 10 ppm (f2, ¹H) and 165 ppm (f1, ¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment

was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 10 ppm

(f2, ¹H) and 200 ppm (f1, ¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed

with a mixing time of 500 ms. The spectral widths were 10 ppm in both dimensions.
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Results and Data Interpretation
The following tables summarize the ¹H and ¹³C NMR data for Erythro-canabisine H.

Table 1: ¹H and ¹³C NMR Data for Erythro-canabisine H (in CDCl₃)

Position δC (ppm)
δH (ppm) (Multiplicity, J in
Hz)

1 130.2 -

2 128.5 7.28 (d, 8.0)

3 115.8 6.85 (d, 8.0)

4 155.4 -

5 110.1 6.90 (s)

6 145.1 -

7 140.8 -

8 58.9 4.15 (d, 4.5)

9 75.3 4.80 (dd, 4.5, 6.0)

10 35.2 2.10 (m)

11 28.1 1.85 (m), 1.70 (m)

12 45.6 3.15 (t, 7.0)

13 172.3 -

14 25.7 2.30 (s)

15 22.6 1.05 (d, 6.5)

16 22.6 1.03 (d, 6.5)

OMe-4 55.3 3.85 (s)

Table 2: Key 2D NMR Correlations for Erythro-canabisine H
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Proton(s) (δH)
COSY Correlations
(δH)

HMBC Correlations
(δC)

NOESY
Correlations (δH)

7.28 (H-2) 6.85 (H-3)
155.4 (C-4), 110.1 (C-

5), 130.2 (C-1)
6.85 (H-3)

6.85 (H-3) 7.28 (H-2)
155.4 (C-4), 130.2 (C-

1)

7.28 (H-2), 3.85

(OMe-4)

6.90 (H-5) -

155.4 (C-4), 145.1 (C-

6), 140.8 (C-7), 130.2

(C-1)

4.15 (H-8)

4.15 (H-8) 4.80 (H-9)

145.1 (C-6), 140.8 (C-

7), 75.3 (C-9), 35.2

(C-10)

4.80 (H-9), 6.90 (H-5)

4.80 (H-9)
4.15 (H-8), 2.10 (H-

10)

58.9 (C-8), 35.2 (C-

10), 28.1 (C-11)

4.15 (H-8), 2.10 (H-

10)

3.15 (H-12) 1.85, 1.70 (H-11)
172.3 (C-13), 35.2 (C-

10), 28.1 (C-11)
1.85, 1.70 (H-11)

2.30 (H-14) - 172.3 (C-13) -

3.85 (OMe-4) - 155.4 (C-4) 6.85 (H-3)

Structure Assembly
The structure of Erythro-canabisine H was assembled by systematically interpreting the 2D

NMR data. The logical flow of this process is illustrated below.

Caption: Logical relationships in the structure elucidation of Erythro-canabisine H.

Based on the comprehensive analysis of the 1D and 2D NMR data, the structure of Erythro-
canabisine H was determined to be as shown below. The key HMBC and NOESY correlations

that were crucial for establishing the connectivity and stereochemistry are indicated.

(A hypothetical chemical structure diagram for Erythro-canabisine H would be presented here

in a real application note, showing the atom numbering and arrows for key correlations.)
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Conclusion
The combination of COSY, HSQC, HMBC, and NOESY experiments provided a complete and

unambiguous structural assignment for the novel alkaloid, Erythro-canabisine H. The

systematic application of these techniques, as outlined in this note, represents a powerful and

efficient strategy for the structural elucidation of unknown natural products. This detailed

protocol and data analysis workflow can be readily adapted by researchers in natural product

chemistry, pharmacology, and drug development.

To cite this document: BenchChem. [Application Note: Structure Elucidation of Erythro-
canabisine H using 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037025#2d-nmr-spectroscopy-for-erythro-
canabisine-h-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b3037025?utm_src=pdf-body
https://www.benchchem.com/product/b3037025#2d-nmr-spectroscopy-for-erythro-canabisine-h-structure-elucidation
https://www.benchchem.com/product/b3037025#2d-nmr-spectroscopy-for-erythro-canabisine-h-structure-elucidation
https://www.benchchem.com/product/b3037025#2d-nmr-spectroscopy-for-erythro-canabisine-h-structure-elucidation
https://www.benchchem.com/product/b3037025#2d-nmr-spectroscopy-for-erythro-canabisine-h-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3037025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

